(E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide
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Overview
Description
(E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and a phenylcarbamoyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-2-methylprop-2-enamide and phenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The methoxy and phenylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or functional groups.
N-(phenylcarbamoyl)prop-2-enamide: Lacks the methoxy and methyl groups, leading to different chemical and physical properties.
3-methoxy-2-methylprop-2-enamide: Lacks the phenylcarbamoyl group, resulting in distinct reactivity and applications.
Properties
CAS No. |
61809-48-1 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide |
InChI |
InChI=1S/C12H14N2O3/c1-9(8-17-2)11(15)14-12(16)13-10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,13,14,15,16)/b9-8+ |
InChI Key |
CDELPGVYHYUWEU-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C\OC)/C(=O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(=COC)C(=O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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